1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one
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Overview
Description
1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one is a chemical compound that belongs to the class of triazolobenzodiazepines This compound is known for its unique structure, which combines elements of triazole and benzodiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with a triazole compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Bromazolam: A triazolobenzodiazepine with similar sedative and anxiolytic properties.
Flubromazolam: Another triazolobenzodiazepine known for its high potency and strong sedative effects.
Uniqueness
1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of triazole and benzodiazepine rings makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-13-14-12-7-6-11(16)9-4-2-3-5-10(9)15(8)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTGWSNIKCSYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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